(1R,2S)-1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride

Medicinal Chemistry Physicochemical Profiling PK Property Optimization

This (1R,2S)-trans-configured cyclopropanamine hydrochloride places the electron-withdrawing CF₃ directly on the cyclopropane ring—not the phenyl ring—creating a unique electronic and steric profile. Unlike para-CF₃-phenyl analogs (LSD1 IC₅₀ ~2,100 nM) or tranylcypromine, this scaffold enables precise SAR around FAD cofactor adduct formation. The defined stereochemistry ensures unambiguous correlation of biological activity. The HCl salt offers chromatographic convenience and a favorable CNS drug-like property space (XLogP3 ~2.2, TPSA 26 Ų). Ideal for medicinal chemistry teams optimizing LSD1/MAO selectivity, designing brain-exposed inhibitors, or developing PROTAC linkers where logD-driven tissue distribution is desired.

Molecular Formula C10H11ClF3N
Molecular Weight 237.65
CAS No. 2287236-92-2
Cat. No. B2626654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride
CAS2287236-92-2
Molecular FormulaC10H11ClF3N
Molecular Weight237.65
Structural Identifiers
SMILESC1C(C1(C2=CC=CC=C2)N)C(F)(F)F.Cl
InChIInChI=1S/C10H10F3N.ClH/c11-10(12,13)8-6-9(8,14)7-4-2-1-3-5-7;/h1-5,8H,6,14H2;1H/t8-,9-;/m0./s1
InChIKeyZMDUTDSKIROIHZ-OZZZDHQUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.05 g / 0.1 g / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile: (1R,2S)-1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine Hydrochloride (CAS 2287236-92-2)


(1R,2S)-1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride (CAS 2287236-92-2) is a chiral, trans-configured cyclopropanamine building block that combines a phenyl ring at C1, a trifluoromethyl group at C2, and a primary amine presented as the hydrochloride salt. The compound belongs to the phenylcyclopropylamine class—a scaffold historically validated in monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1) inhibitor design [1]. The trifluoromethyl substituent is expected to increase lipophilicity (XLogP3 ~2.2 for the free base) and metabolic stability relative to non-fluorinated analogs [2]. Its defined (1R,2S) absolute stereochemistry and trans relationship between the phenyl and trifluoromethyl groups provide a rigid, three-dimensional vector set that distinguishes it from regioisomeric and diastereomeric alternatives in structure–activity campaigns [3].

Why Generic In-Class Replacement Is Inadequate for (1R,2S)-1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine Hydrochloride


Cyclopropanamine-based tools cannot be interchanged without risking loss of selectivity or pharmacokinetic profile. For example, the unsubstituted trans-2-phenylcyclopropylamine (tranylcypromine) displays only 7-fold selectivity for MAO-A over MAO-B in its fluorinated congener series [1], while the introduction of a trifluoromethyl group on the phenyl ring (para-CF₃) reduces LSD1 IC₅₀ to 2,100 nM but imparts MAO-A/B inhibition with limited selectivity [2]. In the (1R,2S)-1-phenyl-2-(trifluoromethyl)cyclopropan-1-amine presented here, the CF₃ group is positioned directly on the cyclopropane ring rather than on the aromatic ring, fundamentally altering both electronic distribution and steric demand [3]. Generic substitution with a regioisomeric or diastereomeric analog consequently alters target engagement, metabolic soft spots, and off-target liability in ways that are not predictable from core scaffold data alone.

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for (1R,2S)-1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine Hydrochloride


Lipophilicity Shift vs. Tranylcypromine and CF₃-Cyclopropylamine

The target compound (free base) exhibits a computed XLogP3 of approximately 2.2 [1], representing a >0.7 log unit increase over tranylcypromine (XLogP3 = 1.5) [2] and a >1.4 log unit increase over 1-(trifluoromethyl)cyclopropanamine (XLogP3 = 0.8) [3]. This lipophilicity window is consistent with improved membrane permeability and blood–brain barrier penetration potential in programs where CNS target engagement is required.

Medicinal Chemistry Physicochemical Profiling PK Property Optimization

Hydrogen Bond Acceptor Count Differentiates from Tranylcypromine

The target compound possesses 4 hydrogen bond acceptor (HBA) atoms (3 from CF₃ + 1 amine) [1], doubling the HBA count of tranylcypromine (HBA = 1) [2] and matching the HBA count of 1-(trifluoromethyl)cyclopropanamine [3]. The increased HBA capacity, coupled with the phenyl ring, can engage additional polar contacts in a target binding pocket that are inaccessible to the simpler tranylcypromine scaffold.

Fragment-Based Drug Design Ligand Efficiency Selectivity Engineering

Topological Polar Surface Area (TPSA) Constrained Relative to Molecular Weight

The target compound maintains a low TPSA of 26 Ų [1], identical to both tranylcypromine [2] and 1-(trifluoromethyl)cyclopropanamine [3], despite a molecular weight (free base: 201.19 g/mol) that is 68 g/mol higher than tranylcypromine and 76 g/mol higher than the CF₃-cyclopropanamine [1][2][3]. Staying at the TPSA ceiling commonly associated with CNS drug-likeness (≤ 60–70 Ų) while adding a CF₃ group and an additional carbon atom suggests that the compound remains within favorable brain-penetrant chemical space.

CNS Drug Design Physicochemical Property Guidelines Blood-Brain Barrier Penetration

Chiral Cyclopropane Scaffold: Conformational Rigidity vs. Regioisomeric CF₃-Phenylcyclopropylamines

The trans relationship between the phenyl (C1) and trifluoromethyl (C2) groups enforces a fixed dihedral angle across the cyclopropane ring [1]. Regioisomeric analogs such as 2-(para-trifluoromethylphenyl)cyclopropylamine place the CF₃ group on the aromatic ring, producing a different spatial arrangement of the electron-withdrawing substituent and resulting in moderate LSD1 IC₅₀ values (~2.1 μM) and limited MAO selectivity [2]. The (1R,2S) trans configuration also distinguishes this compound from the cis diastereomer, which in related 2-aryl cyclopropanamine series alters MAO-A vs. MAO-B selectivity profiles by >10-fold [3].

Chiral Building Blocks Conformational Restriction Diastereomeric Differentiation

Hydrochloride Salt: Enhanced Solubility and Handling vs. Free Base

The hydrochloride salt form (MW 237.65 g/mol) [1] is preferred over the free base (MW 201.19 g/mol) for most screening and scale-up workflows. The salt increases aqueous solubility and improves solid-state stability during storage and shipping. Many cyclopropanamine free bases are volatile liquids (e.g., 1-(trifluoromethyl)cyclopropanamine boiling point ~48.6 °C at reduced pressure ), making the crystalline hydrochloride a more practical form for accurate weighing and formulation.

Salt Form Screening Aqueous Solubility Solid-State Handling

Highest-Confidence Research and Industrial Application Scenarios for (1R,2S)-1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine Hydrochloride (CAS 2287236-92-2)


LSD1/KDM1A Inhibitor Lead Optimization

The phenylcyclopropylamine scaffold is a validated mechanism-based warhead for LSD1 [1]. The (1R,2S)-1-phenyl-2-(trifluoromethyl) variant places the electron-withdrawing CF₃ directly on the cyclopropane ring. This spatial arrangement differentiates it from the extensively studied para-CF₃-phenyl analog (LSD1 IC₅₀ ~2,100 nM) [2]. Medicinal chemistry teams can exploit the altered electronic and steric profile to probe SAR around the FAD cofactor adduct formation site and potentially improve LSD1 selectivity over MAO-A and MAO-B.

CNS-Penetrant Fragment or Bifunctional Molecule Synthesis

With a TPSA of 26 Ų and XLogP3 ~2.2 [1], this compound lies within favorable CNS drug-like property space. The primary amine handle allows direct elaboration into amides, sulfonamides, or N-alkylated derivatives. Compared with tranylcypromine (XLogP3 1.5) [2], the elevated lipophilicity may enhance passive brain penetration, making the compound a suitable starting material for designing brain-exposed LSD1 inhibitors, PROTAC linkers, or targeted covalent inhibitors where logD-driven tissue distribution is desired.

Diastereomeric Purity-Dependent Mechanistic Studies

In fluorine-substituted phenylcyclopropylamine series, cis vs. trans geometry has been shown to invert MAO-A/MAO-B selectivity by >10-fold [1]. The defined (1R,2S) trans stereochemistry of this compound [2] ensures that researchers can correlate stereospecific biological activity unambiguously. This is critical for academic groups and biotech teams conducting mechanism-of-action studies on FAD-dependent amine oxidases, where the relative orientation of the amine and the electron-withdrawing substituent determines covalent adduct formation efficiency.

Stable Isotope-Labeled Internal Standard Preparation

The combination of a chromatographically favorable hydrochloride salt form and a unique C10H10F3N core mass (201.19 Da for the free base) [1] makes this compound a candidate precursor for deuterium or ¹³C labeling. Such labeled analogs can serve as internal standards in LC-MS/MS quantification of phenylcyclopropylamine-based drug candidates in plasma or tissue homogenates, supporting preclinical pharmacokinetic studies where matrix effects require a closely matched co-eluting standard [2].

Quote Request

Request a Quote for (1R,2S)-1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.